molecular formula C15H25NO4 B186625 (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid CAS No. 115238-59-0

(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid

Cat. No. B186625
M. Wt: 283.36 g/mol
InChI Key: WWTFZHGXVCAEKT-TUAOUCFPSA-N
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Description

“(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C15H25NO4 . It has an average mass of 283.363 Da and a mono-isotopic mass of 283.178345 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11+,12-/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry and the positions of functional groups.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . The storage temperature and other specific physical and chemical properties are not provided in the search results .

Scientific Research Applications

  • Synthesis and Characterization :

    • An efficient and environmentally friendly procedure for synthesizing an intermediate of nelfinavir, which includes this compound, has been developed. The process involves a one-pot synthesis method and the application of activating ester for obtaining nelfinavir (Jian-hui Yan et al., 2008).
  • Structure-Activity Studies :

    • This compound is part of a series of decahydroisoquinoline-3-carboxylic acids studied as excitatory amino acid (EAA) receptor antagonists. These compounds show antagonist activity at the NMDA and AMPA subclasses of ligand-gated ion channel EAA receptors (P. Ornstein et al., 1996).
  • Application in HIV Protease Inhibitor Synthesis :

    • Research has been conducted on the synthesis of saquinavir, an HIV protease inhibitor, via a convergence method using this compound as an intermediate (Y. Xinlin, 2007).
  • Reagent Development :

    • The compound has been utilized in the development of novel tert-butoxycarbonylation reagents for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids (Yukako Saito et al., 2006).
  • Improved Synthesis Techniques :

    • An improved synthesis method for a related compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, has been described, showcasing the potential for high yield and minimal racemization (Cong Liu et al., 2008).
  • Neuroprotection Studies :

    • This compound has been studied for its neuroprotectant effects against excitotoxic injury in vitro and in vivo. It exhibits selective protection against AMPA and kainate injury in various models (D. Schoepp et al., 2005).
  • Anti-Thrombotic Activity :

    • Derivatives of this compound have been synthesized and evaluated for their anti-thrombotic activity. These derivatives exhibit potent in vitro anti-platelet aggregation and in vivo anti-thrombotic potency (Xiaoyi Zhang et al., 2010).

Safety And Hazards

The safety data sheet (SDS) for this compound indicates that it may pose some hazards. The specific hazards are not listed in the search results, but it’s generally recommended to handle all chemical compounds with appropriate safety precautions .

properties

IUPAC Name

(3S,4aS,8aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h10-12H,4-9H2,1-3H3,(H,17,18)/t10-,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTFZHGXVCAEKT-TUAOUCFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCCC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CCCC[C@H]2C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476304
Record name (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid

CAS RN

115238-59-0
Record name 2-(1,1-Dimethylethyl) (3S,4aS,8aS)-octahydro-2,3(1H)-isoquinolinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115238-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,4aS,8aS)-2-(tert-Butoxycarbonyl)decahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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